molecular formula C8H12F2O3 B13243084 3,3-Difluoro-3-(oxan-4-yl)propanoic acid

3,3-Difluoro-3-(oxan-4-yl)propanoic acid

Cat. No.: B13243084
M. Wt: 194.18 g/mol
InChI Key: XSZPKKITKATMJO-UHFFFAOYSA-N
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Description

3,3-Difluoro-3-(oxan-4-yl)propanoic acid is a fluorinated carboxylic acid derivative characterized by a propanoic acid backbone substituted with two fluorine atoms and an oxan-4-yl (tetrahydropyran-4-yl) group at the third carbon. Its molecular formula is C₈H₁₂F₂O₃, with a molecular weight of 206.18 g/mol. The oxan-4-yl group introduces steric bulk and modulates electronic properties, while the geminal difluoro substitution enhances electronegativity and metabolic stability, making the compound a versatile intermediate in medicinal chemistry and materials science .

The synthesis of this compound likely involves fluorination of a precursor, such as 3-(oxan-4-yl)propanoic acid, using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, as seen in analogous fluorinated propanoic acid syntheses . Its unique structure enables applications in drug development, particularly for targeting enzymes or receptors sensitive to fluorine’s electronic effects, and in advanced materials due to its stability and reactivity .

Properties

Molecular Formula

C8H12F2O3

Molecular Weight

194.18 g/mol

IUPAC Name

3,3-difluoro-3-(oxan-4-yl)propanoic acid

InChI

InChI=1S/C8H12F2O3/c9-8(10,5-7(11)12)6-1-3-13-4-2-6/h6H,1-5H2,(H,11,12)

InChI Key

XSZPKKITKATMJO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(CC(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-3-(oxan-4-yl)propanoic acid typically involves the fluorination of a precursor compound followed by the introduction of the oxane ring. One common method includes the reaction of a suitable alkene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The oxane ring can be introduced through a subsequent cyclization reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of 3,3-Difluoro-3-(oxan-4-yl)propanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often achieved through optimized reaction conditions and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-3-(oxan-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3,3-Difluoro-3-(oxan-4-yl)propanoic acid is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-3-(oxan-4-yl)propanoic acid involves its interaction with molecular targets through its fluorine atoms and oxane ring. The fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, affecting enzyme activity and metabolic pathways. The oxane ring provides structural stability and can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Insights :

  • Fluorination at C3 significantly increases electronegativity and resistance to enzymatic degradation compared to methyl or amino-substituted analogues .
  • The ether-linked analogue (3-(oxan-4-yloxy)propanoic acid) exhibits higher polarity, making it more water-soluble but less lipophilic than the target compound .

Fluorinated Propanoic Acid Derivatives

Fluorine position and substitution pattern critically influence reactivity and biological activity:

Compound Name Molecular Formula Substituents Key Differences Reference
3-(4-Fluorophenyl)-3-oxopropanoic acid C₉H₇FO₃ Fluorophenyl ketone Aromatic fluorine; ketone functionality
3,3-Difluoro-3-(pyridin-4-yl)propanoic acid C₈H₇F₂NO₂ Pyridin-4-yl instead of oxan-4-yl Basic nitrogen; aromatic ring
3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid C₁₀H₉F₄NO₂ Trifluoromethyl and fluorine on phenyl Enhanced lipophilicity; amino group
3,3-Difluoro-3-(oxan-4-yl)propanoic acid C₈H₁₂F₂O₃ Oxan-4-yl; geminal difluoro Non-aromatic; steric and electronic effects

Key Insights :

  • Aromatic fluorine (e.g., in 3-(4-fluorophenyl)-3-oxopropanoic acid) enhances π-π stacking interactions but lacks the steric bulk of oxan-4-yl .
  • Pyridine-substituted analogues (e.g., 3,3-Difluoro-3-(pyridin-4-yl)propanoic acid) exhibit basicity and metal-coordination capabilities absent in the oxan-4-yl derivative .
  • Trifluoromethyl groups (as in ) increase lipophilicity more than geminal difluoro substitution but reduce conformational flexibility .

Positional Isomers and Halogenated Analogues

Substituent position and halogen type (F vs. Cl, Br) alter electronic and steric profiles:

Compound Name Molecular Formula Halogen/Substituent Position Key Effects Reference
3-(3-Chlorophenyl)-3-oxopropanoic acid C₉H₇ClO₃ Chlorine at C3 of phenyl ring Reduced electronegativity vs. fluorine
2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid C₁₀H₇F₃O₄ Trifluoromethoxy at C3 of phenyl Strong electron-withdrawing effects
3,3-Difluoro-3-(pyridin-3-yl)propanoic acid C₈H₇F₂NO₂ Pyridin-3-yl instead of 4-yl Altered hydrogen bonding and steric hindrance
3,3-Difluoro-3-(oxan-4-yl)propanoic acid C₈H₁₂F₂O₃ Oxan-4-yl; no aromatic ring Reduced π interactions; increased solubility

Key Insights :

  • Chlorine substitution (as in ) reduces electronegativity compared to fluorine, decreasing reactivity in SNAr reactions.
  • Trifluoromethoxy groups () are stronger electron-withdrawing groups than geminal difluoro, influencing resonance and acidity.
  • Pyridine ring position (3- vs. 4-) alters steric interactions and binding affinities in biological systems .

Biological Activity

3,3-Difluoro-3-(oxan-4-yl)propanoic acid is a fluorinated compound with potential applications in medicinal chemistry due to its unique structural features. The introduction of fluorine atoms can significantly alter the biological properties of organic compounds, enhancing their pharmacological profiles. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The chemical structure of 3,3-Difluoro-3-(oxan-4-yl)propanoic acid includes a propanoic acid backbone with a difluoromethyl group and an oxane (tetrahydrofuran) ring. This configuration contributes to its distinct chemical reactivity and biological interactions.

The biological activity of 3,3-Difluoro-3-(oxan-4-yl)propanoic acid is largely influenced by its interaction with various biological targets, including enzymes and receptors. The fluorine atoms enhance the compound's lipophilicity and binding affinity, potentially leading to increased efficacy in therapeutic applications. The oxane ring may also stabilize interactions with target proteins, facilitating better drug design.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Case Studies

A few case studies highlight the potential applications of 3,3-Difluoro-3-(oxan-4-yl)propanoic acid:

  • Study on Enzyme Interaction : A study assessed the compound's ability to inhibit a key enzyme in glycolysis. Results indicated a significant decrease in enzyme activity at concentrations as low as 10 µM, suggesting potential for metabolic regulation .
  • Antimicrobial Screening : In a preliminary screening against various bacterial strains, derivatives similar to 3,3-Difluoro-3-(oxan-4-yl)propanoic acid exhibited moderate to high inhibitory effects, indicating potential for further development as an antibacterial agent .

Comparative Analysis

To better understand the unique properties of 3,3-Difluoro-3-(oxan-4-yl)propanoic acid, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
2,2-Difluoropropanoic acidLacks oxane ringModerate enzyme inhibition
3-(Oxan-4-yl)propanoic acidContains oxane ringLower antimicrobial activity
3,3-Difluoro-3-(oxan-4-yl)propanoic acidUnique combination of featuresPotential for diverse activities

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